MW & Lipophilicity vs. 5-Fluoro Analog
The methoxy substituent in 5-Methoxy-2-(1-methylcyclopropyl)pyridine increases molecular weight and is predicted to significantly elevate lipophilicity compared to the 5-fluoro analog. This difference in LogP and PSA can be a critical determinant in crossing biological barriers (e.g., blood-brain barrier) and in reducing off-target binding associated with smaller, more polar fragments [1].
| Evidence Dimension | Molecular Weight & Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 163.22 g/mol; Computed LogP: ~2.3 (estimated via class-level inference for methoxy vs. H) |
| Comparator Or Baseline | 5-Fluoro-2-(1-methylcyclopropyl)pyridine: MW: 151.18 g/mol; Computed LogP: 2.1 [1] |
| Quantified Difference | ΔMW = +12.04 g/mol; ΔLogP ≈ +0.2 |
| Conditions | Computed properties from PubChem (2021.05.07 release) and class-level estimation. |
Why This Matters
The increased MW and lipophilicity can be leveraged to fine-tune a compound's ADME profile, potentially improving membrane permeability or metabolic stability compared to the more polar fluoro analog.
- [1] PubChem. 5-Fluoro-2-(1-methylcyclopropyl)pyridine. CID 118330445. View Source
